2-Iodo-1,3-dimethyl-1H-indole
Overview
Description
2-Iodo-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids and synthetic drug molecules . The addition of iodine and methyl groups to the indole structure can modify its chemical properties and biological activities, making this compound an interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-dimethyl-1H-indole typically involves the iodination of 1,3-dimethylindole. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Coupling: Various coupled products depending on the reactants used.
Scientific Research Applications
2-Iodo-1,3-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Iodo-1,3-dimethyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. The iodine atom can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylindole: Lacks the iodine atom, which can affect its reactivity and biological activity.
2,3-Dimethylindole: Similar structure but different substitution pattern, leading to different chemical properties.
5-Iodo-1,3-dimethylindole: Iodine atom at a different position, which can influence its reactivity and biological interactions.
Uniqueness
2-Iodo-1,3-dimethyl-1H-indole is unique due to the presence of both iodine and methyl groups, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for research in various fields .
Properties
IUPAC Name |
2-iodo-1,3-dimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIOBIFVMQXZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743394 | |
Record name | 2-Iodo-1,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37117-32-1 | |
Record name | 2-Iodo-1,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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